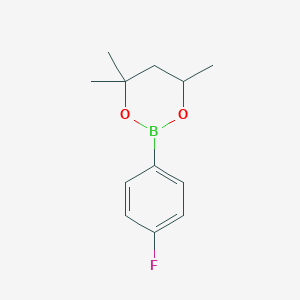

2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Description

2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a boronic ester derivative featuring a six-membered 1,3,2-dioxaborinane ring substituted with a 4-fluorophenyl group and three methyl groups. This compound is notable for its stability and utility in cross-coupling reactions, particularly in Suzuki-Miyaura borylation, where it serves as a boron source for aryl halides . Its stability arises from the steric and electronic effects of the methyl substituents and the fluorine atom, which mitigate hydrolysis and oxidation. Applications span pharmaceutical synthesis, agrochemicals, and materials science due to its compatibility with functional groups under mild reaction conditions .

Properties

IUPAC Name |

2-(4-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BFO2/c1-9-8-12(2,3)16-13(15-9)10-4-6-11(14)7-5-10/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFOLXGRXVAHCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-fluorophenylboronic acid with trimethyl orthoformate in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method ensures consistent product quality and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the boron center to a borohydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or alcoholic solvents at room temperature.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Boronic acids or borate esters.

Reduction: Borohydrides.

Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Organic Synthesis

2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is primarily utilized as a reagent in organic synthesis. It serves as a boron-based coupling agent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds between aryl and vinyl halides and organoboron compounds.

Key Benefits:

- High selectivity and efficiency in coupling reactions.

- Ability to form complex organic molecules with precision.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a pharmaceutical intermediate. The incorporation of the fluorophenyl group may enhance the bioactivity of drug candidates by improving their pharmacokinetic properties.

Case Studies:

- Research has indicated that boron-containing compounds can exhibit anti-cancer properties by interfering with cellular processes. For instance, studies have shown that dioxaborinanes can act as inhibitors of certain enzymes involved in cancer cell proliferation.

Materials Science

The compound's unique structure allows it to be used in the development of novel materials. Its ability to form stable complexes with various substrates makes it useful in creating advanced polymers and nanomaterials.

Applications Include:

- Development of conductive polymers for electronic applications.

- Use in the fabrication of sensors due to its sensitivity to environmental changes.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Used as a reagent in Suzuki-Miyaura coupling reactions | High selectivity; efficient carbon-carbon bond formation |

| Medicinal Chemistry | Pharmaceutical intermediate with potential anti-cancer properties | Improved bioactivity; enhanced pharmacokinetics |

| Materials Science | Development of conductive polymers and nanomaterials | Stable complexes; innovative material properties |

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborinane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The fluorophenyl group enhances the compound’s reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

- Structure : Differs by a methoxy (-OCH₃) group instead of fluorine.

- Stability : Lower hydrolytic stability compared to the fluorophenyl derivative due to reduced electron-withdrawing effects .

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Five-membered 1,3,2-dioxaborolane ring with bromine at the para position.

- Reactivity : Bromine acts as a leaving group, enabling direct functionalization but limiting use in iterative couplings.

- Stability : The smaller ring size increases ring strain, reducing thermal stability relative to six-membered dioxaborinanes .

2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 214360-58-4)

Data Table: Key Properties and Reactivity

*Yields reported for borylation of aryl iodides under optimized conditions .

Electronic and Steric Effects

- Fluorine vs. Methoxy : The 4-fluorophenyl group’s electron-withdrawing nature stabilizes the boron center, improving resistance to protodeboronation. In contrast, methoxy groups increase electron density, accelerating undesired side reactions in acidic media .

- Methyl Substitution : The 4,4,6-trimethyl configuration in dioxaborinanes provides superior steric protection compared to 4,4,5,5-tetramethyl dioxaborolanes, enhancing shelf life .

Toxicity and Regulatory Considerations

Biological Activity

The compound 2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS No. 173341-99-6) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

- Molecular Formula: C13H18BFO2

- Molecular Weight: 222.07 g/mol

- IUPAC Name: this compound

The compound features a dioxaborinane ring structure which is crucial for its reactivity and biological interactions.

-

Enzyme Inhibition:

- Studies indicate that compounds similar to this compound may inhibit enzymes such as proteases and kinases. This inhibition can affect various signaling pathways involved in cell proliferation and apoptosis.

-

Antioxidant Properties:

- The presence of the fluorophenyl group suggests potential antioxidant activity. Antioxidants play a significant role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

-

Anticancer Activity:

- Preliminary data suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest.

Case Studies and Research Findings

Therapeutic Applications

The unique properties of this compound open avenues for its use in:

- Cancer Treatment: Targeting specific tumor types due to its selective cytotoxicity.

- Neuroprotection: Utilizing its antioxidant properties to protect neuronal cells from damage.

- Drug Development: As a lead compound for synthesizing more potent derivatives.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane?

Methodological Answer: The compound can be synthesized via two primary routes:

- Palladium-Catalyzed Borylation : React aryl halides (e.g., 4-fluorophenyl iodide) with 4,4,6-trimethyl-1,3,2-dioxaborinane (TMDB) in the presence of a palladium catalyst (e.g., Pd(dba)₂) and a ligand (e.g., SPhos) in tetrahydrofuran (THF). This method achieves high yields (>80%) under mild conditions .

- Silylborane Route : Use triorganosilyllithium reagents (e.g., Me₃SiLi) to react with TMDB, yielding the fluorophenyl-substituted derivative. This approach is advantageous for sterically hindered substrates .

Q. Key Considerations :

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- ¹¹B NMR : A sharp singlet at δ ~26.9 ppm confirms the presence of the dioxaborinane ring. Quadrupolar broadening may obscure the boron signal in ¹³C NMR .

- ¹H/¹³C NMR : For the 4-fluorophenyl group, expect aromatic protons at δ ~7.2–7.8 ppm (doublets due to coupling with fluorine). Fluorine splitting patterns in ¹H NMR distinguish para-substitution .

- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (calculated for C₁₂H₁₅BFO₂: [M+H]⁺ = 229.11).

Validation Tip : Compare spectral data with structurally analogous compounds (e.g., 4-methoxyphenyl derivatives) to confirm assignments .

Q. What are the key stability considerations for handling and storage?

Methodological Answer:

- Moisture Sensitivity : Store under inert atmosphere (N₂ or Ar) in flame-dried glassware. Use molecular sieves (3Å) in storage vials to absorb residual moisture .

- Thermal Stability : Avoid prolonged heating above 60°C to prevent ring-opening reactions.

- Regulatory Compliance : Note that structurally similar dioxaborinanes (e.g., 2,2'-oxybis[4,4,6-trimethyl-1,3,2-dioxaborinane]) are classified as reproductive toxins (Repr 1B) under REACH Annex XIV. Implement fume hood use and personal protective equipment (PPE) during synthesis .

Advanced Research Questions

Q. How can mechanistic studies be designed to investigate its reactivity in cross-coupling reactions?

Methodological Answer:

- Kinetic Profiling : Monitor reaction progress via in situ ¹¹B NMR to track boron intermediate formation. Compare rates with substrates of varying electronic profiles (e.g., electron-rich vs. electron-deficient aryl halides) .

- Isotopic Labeling : Use deuterated THF (THF-d₈) to study solvent effects on catalytic cycles.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states in palladium-mediated borylation steps .

Case Study : Murata et al. (2007) demonstrated TMDB’s utility in Suzuki-Miyaura couplings, achieving turnover numbers (TON) >100 with aryl bromides .

Q. What strategies resolve contradictions in reported catalytic efficiencies?

Methodological Answer:

- Variable Control : Replicate experiments with strict control of ligand-to-metal ratios (e.g., Pd:SPhos = 1:2), solvent purity, and TMDB freshness .

- Controlled Atmosphere : Use gloveboxes for catalyst preparation to exclude oxygen, which can deactivate palladium complexes .

- Data Normalization : Compare turnover frequencies (TOF) instead of yields to account for differences in reaction scales .

Example : Fish (1973) reported hydroboration rate disparities due to olefin steric effects; analogous principles apply to cross-coupling studies .

Q. What safety protocols are critical due to regulatory restrictions?

Methodological Answer:

- Hazard Mitigation : Follow REACH Annex XVII guidelines for reproductive toxins. Use closed-system reactors and avoid skin contact via double-gloving .

- Waste Disposal : Quench residual boronates with methanol/water mixtures (1:1) before disposal to prevent environmental release .

- Documentation : Maintain detailed logs of compound usage, aligned with EU Candidate List (SVHC) requirements for borate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.